![molecular formula C19H15ClF3N3O2S B2521767 [1-Methyl-5-(phenylsulfanyl)-3-(trifluormethyl)-1H-pyrazol-4-yl]methyl-N-(4-chlorphenyl)carbamat CAS No. 318239-63-3](/img/structure/B2521767.png)
[1-Methyl-5-(phenylsulfanyl)-3-(trifluormethyl)-1H-pyrazol-4-yl]methyl-N-(4-chlorphenyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a complex organic compound with significant potential in various scientific research fields. Its unique structure, featuring a pyrazole core substituted with a phenylsulfanyl, trifluoromethyl, and carbamate group, imparts it with distinct chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may also serve as a model compound for understanding pyrazole chemistry.
Biology: : Its unique structure allows it to interact with biological systems, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: : The compound's potential medicinal properties are of significant interest. It may exhibit pharmacological activity, such as anti-inflammatory, anti-cancer, or antimicrobial effects, warranting further investigation.
Industry: : In industrial applications, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals due to its diverse reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multiple steps, starting with the formation of the pyrazole core. This is often achieved through the cyclization of appropriate hydrazine derivatives with β-diketones. The subsequent introduction of the phenylsulfanyl group is accomplished via thiolation reactions, and the trifluoromethyl group is usually introduced using trifluoromethylation reagents. The final step involves the formation of the carbamate group through a reaction with an appropriate isocyanate in the presence of a base.
Industrial Production Methods: : On an industrial scale, the production may involve optimizing reaction conditions to enhance yield and purity. This could include using specific catalysts, solvents, and reaction temperatures to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the carbamate group, potentially yielding amines and alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions are possible at various positions on the pyrazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve polar solvents and bases or acids as catalysts.
Major Products: : The products of these reactions can vary widely, including sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl and trifluoromethyl groups may enhance binding affinity and specificity, while the carbamate group can participate in covalent modifications of target molecules, altering their activity or function. Pathways involved may include inhibition of enzymatic activity, modulation of signal transduction, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features: : Compared to similar compounds, [1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate offers a distinct combination of functional groups that can engage in diverse chemical reactions and biological interactions.
Similar Compounds
[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(phenyl)carbamate: : Lacks the chlorophenyl group, altering its reactivity and biological activity.
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate: : Does not have the phenylsulfanyl group, affecting its chemical and biological properties.
There you go! Enjoyed working on this
Eigenschaften
IUPAC Name |
[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-26-17(29-14-5-3-2-4-6-14)15(16(25-26)19(21,22)23)11-28-18(27)24-13-9-7-12(20)8-10-13/h2-10H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLQKFMUGQFDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)
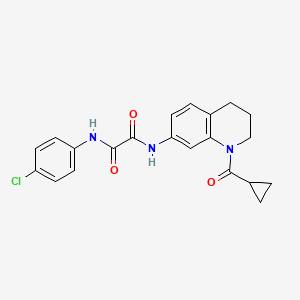
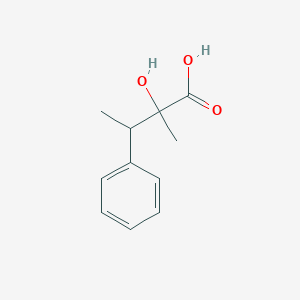
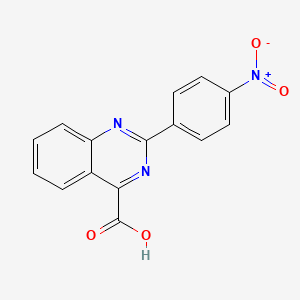
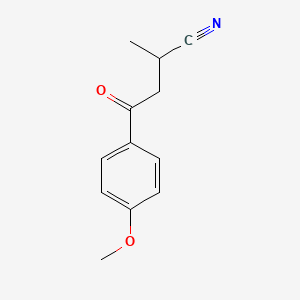
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
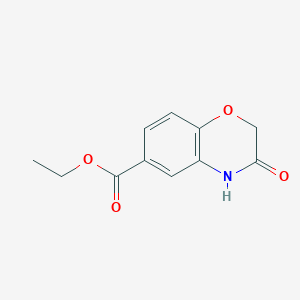
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)
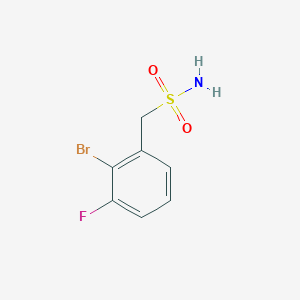
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
